2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl, phenyl, and dioxaborolan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The biphenyl and phenyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a reaction involving boronic acid derivatives and pinacol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and biphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Biological Research: It is studied for its potential interactions with biological molecules and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological and chemical systems, potentially affecting processes such as electron transfer and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine: is similar to other triazine derivatives with different substituents.
4-([1,1’-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine: This compound has a similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine lies in its specific combination of substituents, which confer unique electronic and structural properties. This makes it particularly valuable for applications in advanced materials and organic electronics.
Properties
Molecular Formula |
C33H30BN3O2 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-phenyl-4-(4-phenylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-21-19-27(20-22-28)31-36-29(25-13-9-6-10-14-25)35-30(37-31)26-17-15-24(16-18-26)23-11-7-5-8-12-23/h5-22H,1-4H3 |
InChI Key |
IMJGUNDFOGVOPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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